2-(5-Fluoropyridin-3-YL)acetonitrile

Description

Structural Characterization

Molecular Architecture and Bonding Patterns

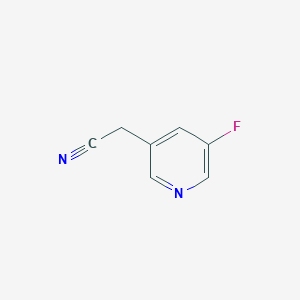

2-(5-Fluoropyridin-3-YL)acetonitrile (CAS 39891-06-0) is a fluorinated pyridine derivative with a molecular formula of C₇H₅FN₂ and a molecular weight of 136.13 g/mol . Its structure comprises a pyridine ring substituted with a fluorine atom at the 5-position and an acetonitrile group (-C≡N) at the 3-position. The pyridine ring adopts a planar aromatic configuration, with delocalized π-electrons contributing to its stability. The fluorine atom at the 5-position introduces electron-withdrawing effects, altering the electronic environment of the ring and influencing reactivity.

The acetonitrile group is bonded via a methylene (-CH₂-) linker to the pyridine ring, providing a site for further functionalization in synthetic chemistry. Key bonding patterns include:

- C≡N triple bond (acetonitrile group): High bond order and electron-withdrawing nature.

- C-F bond : Polarized due to fluorine’s electronegativity, enhancing ring electron deficiency.

- Aromatic C-N and C-C bonds : Conjugated π-system stabilizing the pyridine ring.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅FN₂ | |

| Molecular Weight | 136.13 g/mol | |

| SMILES | N#CCC1=CC(F)=CN=C1 | |

| CAS Number | 39891-06-0 |

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic data for this compound are limited in publicly available literature, but insights can be inferred from related fluoropyridine derivatives and synthetic intermediates.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Expected signals include aromatic protons on the pyridine ring (δ 7.0–8.5 ppm) and methylene protons adjacent to the acetonitrile group (δ 2.5–3.0 ppm). Fluorine’s deshielding effect may shift aromatic protons downfield.

- ¹³C NMR : Distinct signals for the acetonitrile carbon (δ ~115–120 ppm), pyridine carbons (δ 150–160 ppm), and fluorinated carbon (δ ~160 ppm).

Mass Spectrometry (MS)

- Molecular Ion Peak : Expected at m/z 136 (M⁺) for the parent ion.

- Fragmentation Pathways : Loss of fluorine (m/z 117) or cleavage of the acetonitrile group (m/z 107 for pyridine fragment).

Infrared Spectroscopy (IR)

Crystallographic Data and Conformational Studies

No experimental crystallographic data for this compound are available in the provided sources. However, computational models suggest:

- Planar Pyridine Ring : Conformational rigidity due to aromaticity.

- Acetonitrile Orientation : The -C≡N group adopts a linear geometry, with the methylene group positioned orthogonally to the pyridine ring to minimize steric strain.

- Fluorine Position : The 5-fluoro substituent is meta to the acetonitrile group, influencing electronic interactions.

Computational studies using DFT methods could provide insights into bond lengths and angles, but such data are not documented in the accessible literature.

Structure

2D Structure

Properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVAQFOGIUNAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695230 | |

| Record name | (5-Fluoropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-06-0 | |

| Record name | 5-Fluoro-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Pyridine Rings

A key step in preparing 2-(5-fluoropyridin-3-yl)acetonitrile is the selective fluorination of the pyridine ring. According to recent research, fluorination can be efficiently achieved via:

- Use of Silver(II) Fluoride (AgF₂): This reagent enables direct fluorination of pyridines at specific positions under mild conditions, often in acetonitrile solvent.

- Mild Reaction Conditions: Fluorination reactions can be conducted without rigorous exclusion of air or moisture, using simple drying methods for solvents and reaction vessels.

- Advantages: High selectivity and yields (up to 99% in model systems) and compatibility with complex molecules.

| Fluorination Reaction Conditions | Yield (%) (NMR) | Notes |

|---|---|---|

| CaH₂-dried MeCN, glovebox | 99 | Optimal, rigorously dry setup |

| CaH₂-dried MeCN, air atmosphere | 84 | Slightly reduced yield |

| Molecular sieves, air atmosphere | 85 | Good yield with simpler setup |

| No drying, air atmosphere | 65 | Lower yield, less controlled |

Table 1: Effect of Solvent Drying and Atmosphere on Fluorination Yield

Nucleophilic Aromatic Substitution (S_NAr)

Following fluorination, the fluoropyridine intermediate undergoes nucleophilic aromatic substitution to introduce the acetonitrile group or other nucleophiles. Key findings include:

- High Reactivity of 2-Fluoropyridines: Fluoropyridines react significantly faster than chloropyridines in S_NAr reactions due to the electronegativity of fluorine.

- Mild Conditions: Reactions can proceed under relatively mild temperatures (50–120 °C) and common solvents (THF, DMF, DMSO).

- Wide Scope of Nucleophiles: Alcohols, amines, amides, N-heterocycles, cyanide, and thiols have been successfully used.

- Yields: Quantitative conversion is often observed, with cyanide nucleophiles yielding approximately 80%.

| Nucleophile Type | Base Used | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Alcohols (1°, 2°, 3°) | KOtBu | THF | 50 | 3 | 100 |

| Phenols (ArOH) | KOtBu | DMF | 80 | 6 | 100 |

| Amines (1°, 2°) | Pri₂NEt | DMSO | 120 | 18 | 100 |

| Amides (N–H) | NaH | DMF | 100 | 3 | 100 |

| N-Heterocycles | NaH | DMF | 100 | 1–3 | 100 |

| Cyanide (KCN, 3 equiv) | None | DMSO | 120 | 18 | ~80 |

| Thiols (NaSR) | None | THF | 50 | 3 | 100 |

Table 2: S_NAr Reaction Conditions and Yields for 2-Fluoropyridines

Multi-Step Synthesis Approach

The synthesis of this compound can be outlined as follows:

- Starting Material Preparation: Use of substituted aminopyridines or halopyridines as precursors.

- Selective Fluorination: Introduction of fluorine at the 5-position using reagents such as AgF₂ or copper fluoride under controlled temperature (0–60 °C) and inert atmosphere.

- Introduction of Acetonitrile Group: Via nucleophilic substitution using cyanide sources (e.g., potassium cyanide) or through functional group transformations on halogenated intermediates.

- Purification: Typically involves solvent extraction, filtration, and chromatographic techniques to isolate the target compound with high purity.

A patent describes a method for preparing 2-chloro-3-fluoropyridine, which can be adapted for related fluoropyridine derivatives by replacing chlorides with nitrile substituents through nucleophilic substitution reactions.

Representative Reaction Scheme

A typical synthetic route may include:

- Step 1: Fluorination of 3-substituted pyridine (e.g., 3-bromo or 3-chloro pyridine) using copper fluoride or silver fluoride reagents.

- Step 2: Nucleophilic substitution of the halogen at the 3-position with cyanide to form the acetonitrile group.

- Step 3: Purification and characterization by NMR and mass spectrometry to confirm structure and purity.

Characterization and Analytical Methods

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^19F NMR are essential to confirm the substitution pattern and fluorine incorporation.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity and reaction completion.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-YL)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(5-Fluoropyridin-3-YL)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-YL)acetonitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Halogen-Substituted Analogs

- Key Observations :

- Fluorine (electron-withdrawing) increases polarity and metabolic stability compared to methyl (electron-donating) or chloro (moderately electron-withdrawing but bulkier) .

- Chloro-fluoro analogs exhibit higher molecular weights and lipophilicity, making them suitable for membrane-permeable agrochemicals .

Positional Isomerism

- This compound vs. 2-(3-Fluoropyridin-5-yl)acetonitrile :

Heterocycle-Modified Analogs

Functional Group Variations

Biological Activity

2-(5-Fluoropyridin-3-YL)acetonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery and development.

- Molecular Formula : C7H6FN

- Molecular Weight : 139.13 g/mol

- CAS Number : 39891-06-0

The presence of the fluorine atom in its structure enhances the compound's reactivity and biological interactions, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The electron-withdrawing nature of the fluorine atom can influence:

- Reactivity : Enhancing binding affinity to biological targets.

- Modulation of Enzymatic Activity : Potentially affecting various biochemical pathways involved in disease processes.

This compound has been investigated for its role in anti-inflammatory and anticancer activities, among other therapeutic properties.

Biological Activity

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

-

Anticancer Activity :

- Research indicates that compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, derivatives with similar pyridine structures have demonstrated cytotoxic effects on human cancer cells, suggesting potential applications in oncology.

-

Anti-inflammatory Properties :

- The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways may provide therapeutic avenues for diseases such as arthritis.

- Antibacterial Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(6-Fluoropyridin-3-YL)acetonitrile | C7H6FN | Anticancer, Anti-inflammatory |

| 2-(5-Chloro-6-fluoropyridin-3-YL)acetonitrile | C7H6ClFN | Antibacterial |

| 2-(6-Methylpyridin-3-YL)acetonitrile | C8H9N | Moderate cytotoxicity |

This table illustrates the diversity in biological activities among similar compounds, emphasizing the potential of this compound as a versatile building block in drug development.

Case Studies and Research Findings

Several case studies have explored the biological implications of compounds related to this compound:

- Study on Anticancer Activity :

-

Evaluation of Anti-inflammatory Effects :

- In vivo studies demonstrated that certain derivatives could reduce inflammation markers in animal models of arthritis, supporting their potential use in treating inflammatory diseases.

- Antibacterial Screening :

Q & A

Q. Advanced

- DFT Studies : Calculate Fukui indices to identify electrophilic sites (C-2 and C-4 positions due to fluorine’s electron-withdrawing effect) .

- Solvent Modeling : COSMO-RS simulations optimize solvent selection (e.g., DMSO enhances nitrile electrophilicity) .

- Transition State Analysis : Predict regioselectivity in SNAr reactions with amines or thiols .

What are the key spectroscopic signatures of this compound?

Q. Basic

- IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (C≡N stretch).

- ¹³C NMR : Pyridine carbons at δ 120–150 ppm; nitrile carbon at δ 115–120 ppm .

- UV-Vis : λₘₐₐ ~270 nm (π→π* transition of pyridine ring) .

What strategies mitigate by-product formation during synthesis?

Q. Advanced

- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for cross-coupling to minimize homocoupling by-products .

- Temperature Control : Maintain 60–80°C during nitrile introduction to avoid polymerization.

- In-line Analytics : HPLC-MS monitors reaction progress; quench early if dimerization (e.g., bipyridine derivatives) is detected .

How does the fluorine substituent influence the electronic properties of the pyridine ring?

Q. Advanced

- Electron-Withdrawing Effect : Fluorine increases ring electron deficiency (Hammett σₚ = +0.78), directing electrophiles to C-4 and nucleophiles to C-2 .

- Hydrogen Bonding : Fluorine participates in weak H-bonds, affecting crystal packing and solubility .

- Metabolic Stability : Fluorine reduces oxidative metabolism in drug candidates, enhancing bioavailability .

What purification techniques are effective for isolating this compound?

Q. Basic

- Chromatography : Silica gel column with 3:7 ethyl acetate/hexane (Rf = 0.4).

- Recrystallization : From acetonitrile/water (7:3) yields needle-like crystals .

- HPLC : C18 column, 60% methanol in water (retention time: 8.2 min) .

What are the potential applications in medicinal chemistry?

Q. Advanced

- Kinase Inhibitors : Nitrile group binds to ATP pockets (e.g., JAK2 inhibitors) .

- CNS Drugs : Fluorine enhances blood-brain barrier penetration (e.g., dopamine receptor modulators) .

- Prodrug Synthesis : Hydrolysis to carboxylic acids for sustained release .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Spill Management : Neutralize with 10% NaHCO₃ and absorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.